1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.: 2138194-61-1

Cat. No.: VC2974297

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138194-61-1 |

|---|---|

| Molecular Formula | C7H11BrCl2N2 |

| Molecular Weight | 273.98 g/mol |

| IUPAC Name | 1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H |

| Standard InChI Key | VJOQKEGANYHMEV-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=NC=C1)Br)N.Cl.Cl |

| Canonical SMILES | CC(C1=C(C=NC=C1)Br)N.Cl.Cl |

Introduction

Chemical Structure and Properties

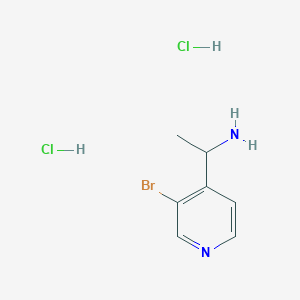

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride belongs to the class of organic compounds known as amines and halogenated pyridines. The compound's structure consists of a pyridine ring with a bromine atom at position 3 and an ethanamine group at position 4, further complexed with two hydrochloric acid molecules to form a dihydrochloride salt.

The molecular formula of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is C₇H₁₁BrCl₂N₂ with a molecular weight of approximately 273.99 g/mol . The compound typically exists as a powder and requires storage at 2-8 degrees Celsius to maintain stability .

Key chemical properties include:

-

Reactivity towards nucleophiles due to the electrophilic nature of the bromine atom

-

Stability under standard laboratory conditions when properly stored

-

Potential for participation in various coupling reactions

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrCl₂N₂ |

| Molecular Weight | 273.99 g/mol |

| Physical Form | Powder |

| Recommended Storage | 2-8°C |

| Purity (Commercial) | Typically ≥95% |

Stereochemistry

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride contains a stereogenic center at the carbon atom connecting the ethanamine group to the pyridine ring, resulting in two distinct stereoisomers: (1R) and (1S).

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

This stereoisomer has specific properties that distinguish it from its enantiomer:

-

CAS Number: 2089245-92-9

-

SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@HN

The (1S) configuration may impart specific binding characteristics relevant to certain biological targets, though comparative studies between the two enantiomers would be necessary to establish definitive structure-activity relationships.

(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

The (1R) stereoisomer has the following identifiers:

-

CAS Number: 2089246-18-2

-

SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@@HN

Research has suggested that the (R) configuration at benzylic carbon centers may be preferred for certain enzyme inhibitory activities, potentially making this stereoisomer of particular interest for specific biological applications .

Synthesis Approaches

The synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves several key steps, with variations depending on the desired stereochemical outcome and scale of production.

General Synthetic Routes

A common synthetic pathway might include:

-

Preparation of appropriate 3-bromopyridine starting materials

-

Introduction of the ethanamine group at position 4

-

Conversion to the dihydrochloride salt form

The base-catalyzed aryl halide isomerization represents a potential synthetic strategy for accessing 4-substituted 3-bromopyridines, which could serve as intermediates in the synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride . This approach enables selective functionalization at the 4-position of the pyridine ring.

Stereoselective Synthesis

For the preparation of enantiomerically pure (1R) or (1S) isomers, additional considerations include:

-

Use of chiral auxiliaries or chiral catalysts

-

Asymmetric reduction of precursor ketones

-

Resolution of racemic mixtures through formation of diastereomeric salts

Chemical Reactivity

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride can participate in various chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the pyridine ring is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed through an addition-elimination mechanism characteristic of electron-deficient aromatic systems.

Cross-Coupling Reactions

The brominated pyridine moiety can serve as a substrate for various palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Buchwald-Hartwig amination with primary or secondary amines

Applications in Research

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride and its derivatives have several potential applications in research and development.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of pharmaceutically relevant molecules. Bromopyridine-containing compounds have been investigated for various therapeutic applications, including:

Chemical Biology

The compound may serve as a building block for the synthesis of chemical probes used to study biological systems, particularly for investigating enzyme functions and protein-ligand interactions.

Materials Science

Pyridine derivatives contribute to the development of functional materials with applications in:

-

Coordination chemistry due to the nitrogen atom's electron-donating properties

-

Photochemical processes, leveraging the compound's aromatic character

-

Supramolecular assemblies through hydrogen bonding and π-stacking interactions

Related Compounds

Several structurally related compounds provide context for understanding the chemical and biological properties of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride.

Structural Analogs

Closely related compounds include:

-

1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Features the bromine at position 3 but the ethanamine at position 2 of the pyridine ring (CAS: 2377033-82-2)

-

1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Contains the bromine at position 6 and the ethanamine at position 2 (CAS: 2250242-61-4)

-

2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: Has the bromine at position 5, with an ethylamine chain at position 2 (CAS: 2665660-65-9)

Functional Derivatives

The alcohol analog (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride (CAS: 1986337-29-4) represents a related compound with the amine replaced by a hydroxyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume